2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Description
This compound is a benzothiadiazine-derived acetamide featuring a 4-butyl-substituted 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl moiety linked via a sulfanyl bridge to an N-(3-ethylphenyl)acetamide group. Its structure combines a sulfonamide-like benzothiadiazine core with a substituted acetamide side chain, a design motif observed in pharmaceuticals and ligands due to its hydrogen-bonding and steric versatility .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-3-5-13-24-18-11-6-7-12-19(18)29(26,27)23-21(24)28-15-20(25)22-17-10-8-9-16(4-2)14-17/h6-12,14H,3-5,13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBCSZKKGJLCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
The benzothiadiazine and acetamide groups in similar compounds exhibit conformational flexibility influenced by substituents. For example:
- N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide (3b) () and N-(1-([1,1'-biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide (4a) () demonstrate that bulky aryl groups (e.g., biphenyl) increase steric hindrance, altering dihedral angles between aromatic rings and acetamide planes.
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shows dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 44.5° to 77.5°, depending on hydrogen bonding. The 3-ethylphenyl group in the title compound may adopt similar variability, with its ethyl group influencing intermolecular interactions .
Bond Lengths and Electronic Effects
Comparative bond-length data from crystallographic studies reveal subtle electronic adjustments due to substituents:
- In N-(4-Bromophenyl)acetamide (), the C1–C2 bond in the acetamide group measures 1.501 Å, shorter than in analogs with electron-withdrawing substituents (e.g., 1.53 Å in chlorinated derivatives). The title compound’s benzothiadiazine sulfonyl group (electron-withdrawing) may similarly shorten adjacent C–S bonds, enhancing rigidity .
- The sulfanyl bridge in the title compound (C–S bond ~1.81 Å, inferred from ) contrasts with sulfonamide bridges (S–N ~1.63 Å in ), suggesting differences in electron delocalization and hydrogen-bond acceptor strength .
Hydrogen Bonding and Crystal Packing
N-Substituted acetamides frequently form dimers via N–H⋯O hydrogen bonds. For instance, 2-(3,4-dichlorophenyl)acetamide derivatives () exhibit R₂²(10) dimer motifs, with bond distances of ~2.8–3.0 Å. The title compound’s acetamide N–H and benzothiadiazine S=O groups are poised to engage in analogous interactions, though the 4-butyl group may disrupt packing efficiency compared to smaller substituents .
Data Table: Structural and Physicochemical Comparison
*Calculated using average atomic masses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
